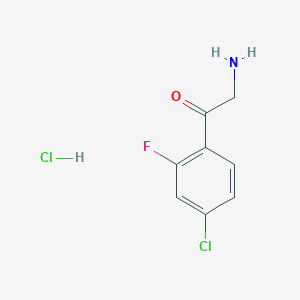
3-Bromo-4,5-dichloropyridine
Übersicht
Beschreibung
3-Bromo-4,5-dichloropyridine is an organohalide compound with the molecular formula C5H2BrCl2N. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity.
Wirkmechanismus
Target of Action
3-Bromo-4,5-dichloropyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as a reagent in this process, contributing to the formation of new carbon-carbon bonds .
Mode of Action
In the SM cross-coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron group from the this compound to a palladium complex . The resulting changes include the formation of new carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM cross-coupling reaction pathway . This pathway involves a series of reactions that lead to the formation of new carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, which can be used in various applications, including pharmaceuticals and materials science .
Pharmacokinetics
Given its use as a reagent in chemical reactions, it’s likely that these properties would be influenced by factors such as the reaction conditions and the presence of other compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds . In addition, some diacylhydrazine derivatives containing a 3-bromo-1- (3-chloropyridin-2-yl)-1H-pyrazole scaffold, which is similar to this compound, have shown insecticidal activities against certain species .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the reaction conditions in the SM cross-coupling reaction, such as temperature and the presence of other reagents . Additionally, the compound’s stability and reactivity can be affected by factors such as pH and the presence of light or oxygen .
Biochemische Analyse
Biochemical Properties
3-Bromo-4,5-dichloropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in halogenation reactions, where it can act as a substrate for enzymes that catalyze the incorporation of halogen atoms into organic molecules. Additionally, this compound can interact with nucleophilic biomolecules, leading to the formation of covalent bonds that modify the structure and function of these biomolecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving halogenated compounds. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound can impact cellular metabolism by modifying the activity of metabolic enzymes, leading to changes in the production and utilization of cellular metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound can also inhibit or activate enzymes by forming covalent bonds with their active sites. Additionally, this compound can influence gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. This compound can also affect metabolic flux by altering the activity of key enzymes involved in the synthesis and degradation of cellular metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall impact on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dichloropyridine typically involves halogenation reactions. One common method is the bromination of 4,5-dichloropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-4,5-dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate and a solvent like toluene or ethanol, are typical conditions.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the pyridine ring with aryl or heteroaryl groups.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4,5-dichloropyridine has diverse applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into its derivatives has led to the development of potential therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-2,5-dichloropyridine
- 2,4-Dichloropyridine
- 2,6-Dichloropyridine
- 3,5-Dichloropyridine
Comparison: 3-Bromo-4,5-dichloropyridine is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to other dichloropyridines, the presence of the bromine atom at the 3-position enhances its utility in coupling reactions and as a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
3-bromo-4,5-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRODAZVOKKURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738940 | |
| Record name | 3-Bromo-4,5-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001056-83-2 | |
| Record name | 3-Bromo-4,5-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


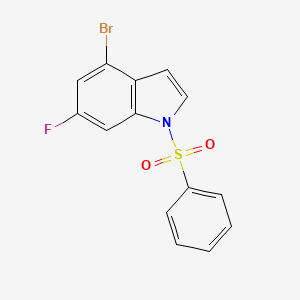
![3-[3-(2-Methoxyethoxy)phenyl]propanoic acid](/img/structure/B1376448.png)
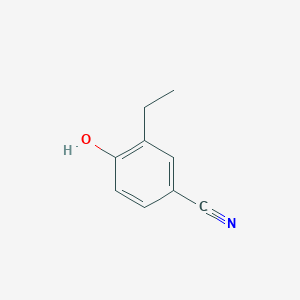

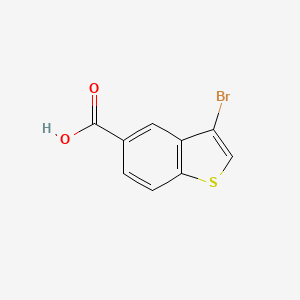

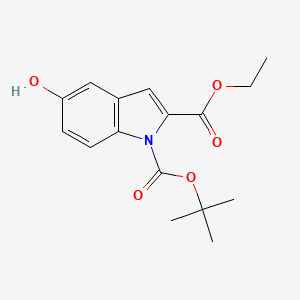
![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)

![3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid](/img/structure/B1376463.png)
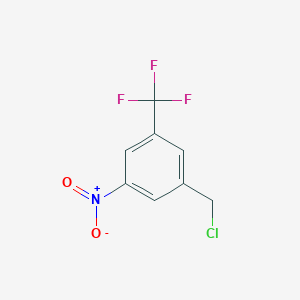
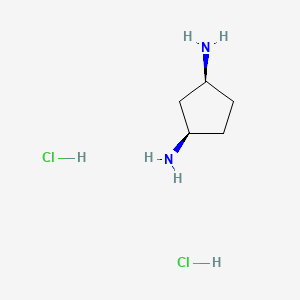
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1376467.png)
